molecular formula C9H14N4O2S2 B2619254 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 868976-99-2

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2619254
CAS RN: 868976-99-2
M. Wt: 274.36
InChI Key: SSQXHXMSOOSLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, also known as AOEPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. It has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. This compound also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also scavenges free radicals and protects cells from oxidative stress. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide in lab experiments is its ability to inhibit various signaling pathways that are involved in the pathogenesis of diseases. This compound has been found to be effective in reducing inflammation, scavenging free radicals, and inducing apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide. One of the directions is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Additionally, the toxicity and pharmacokinetics of this compound need to be studied in detail to assess its safety and efficacy in vivo. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves the reaction of pivaloyl chloride with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and ammonia to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells from oxidative stress. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c1-9(2,3)6(15)11-7-12-13-8(17-7)16-4-5(10)14/h4H2,1-3H3,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXHXMSOOSLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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